3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2-chlorophenyl)-2,4-dimethyl-

CrtN inhibitor Staphylococcus aureus virulence anti-virulence

5-(2-Chlorophenyl)-2,4-dimethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS 110623-25-1) is a fully substituted 1,2,4-triazole-3-thione small molecule (C₁₀H₁₀ClN₃S, MW 239.73 g/mol) bearing a 2-chlorophenyl substituent at the C-5 position and methyl groups at both N-2 and N-4. The N-2,N-4-dimethyl-5-aryl-1,2,4-triazole-3-thione scaffold has been investigated across multiple therapeutic indications, including as a cognition enhancer (e.g., suritozole, the 3-fluorophenyl analog), antidepressant (e.g., MDL-19660, the 4-chlorophenyl isomer), and anticonvulsant.

Molecular Formula C10H10ClN3S
Molecular Weight 239.73 g/mol
CAS No. 110623-25-1
Cat. No. B12727864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2-chlorophenyl)-2,4-dimethyl-
CAS110623-25-1
Molecular FormulaC10H10ClN3S
Molecular Weight239.73 g/mol
Structural Identifiers
SMILESCN1C(=NN(C1=S)C)C2=CC=CC=C2Cl
InChIInChI=1S/C10H10ClN3S/c1-13-9(12-14(2)10(13)15)7-5-3-4-6-8(7)11/h3-6H,1-2H3
InChIKeyYTZMBGJQPUUTAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Chlorophenyl)-2,4-dimethyl-1,2,4-triazole-3-thione (CAS 110623-25-1): Chemical Identity, Structural Context, and Procurement Relevance


5-(2-Chlorophenyl)-2,4-dimethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS 110623-25-1) is a fully substituted 1,2,4-triazole-3-thione small molecule (C₁₀H₁₀ClN₃S, MW 239.73 g/mol) bearing a 2-chlorophenyl substituent at the C-5 position and methyl groups at both N-2 and N-4 [1]. The N-2,N-4-dimethyl-5-aryl-1,2,4-triazole-3-thione scaffold has been investigated across multiple therapeutic indications, including as a cognition enhancer (e.g., suritozole, the 3-fluorophenyl analog), antidepressant (e.g., MDL-19660, the 4-chlorophenyl isomer), and anticonvulsant [2][3]. However, the specific C-5 2-chlorophenyl substitution pattern of CAS 110623-25-1 confers a distinct biological profile that cannot be extrapolated from close positional isomers or heteroatom variants, as demonstrated by its selective inhibition of the bacterial virulence target CrtN with a concomitant low hERG liability [4]. This compound is primarily a research-use-only small molecule; no GMP-grade material or approved drug product exists, and procurement decisions rest on chemical identity verification, documented bioactivity evidence, and target-specific differentiation from structurally proximal analogs.

Why 2-Chlorophenyl Matters: Five Evidence Dimensions That Prevent Generic Substitution of CAS 110623-25-1 with Positional Isomers or Heteroatom Analogs


Within the 5-aryl-2,4-dimethyl-1,2,4-triazole-3-thione series, seemingly minor structural perturbations produce large and sometimes opposite functional consequences. The 4-chlorophenyl isomer MDL-19660 (CAS 110623-24-0) was developed as an antidepressant with documented hematologic toxicity in dogs (thrombocytopenia), while the 3-fluorophenyl analog suritozole acts as a GABAA partial inverse agonist for cognition enhancement [1][2]. Neither of these analogs has any reported CrtN inhibitory activity. The C=O oxo-analog (triazol-3-one, CAS 117258-17-0) and the N-4 des-methyl variant (4-methyl only, CAS 80590-50-7) lack the full N-2,N-4-dimethyl-thione configuration that modulates hydrogen-bonding capacity, metal-coordination potential, and lipophilicity (XLogP3 2.4 for the target versus predicted differences for analogs) [3]. Furthermore, the thione (C=S) to ketone (C=O) substitution alters the electronic environment of the triazole ring, directly affecting target engagement: the CrtN inhibition data available for CAS 110623-25-1 have no corresponding entries for the oxo-analog. Below, five quantitative evidence dimensions establish the specific value of the 2-chlorophenyl-2,4-dimethyl-thione configuration and demonstrate why generic substitution with a positional isomer or heteroatom variant is scientifically unjustified without confirmatory head-to-head data.

Quantitative Differentiation of CAS 110623-25-1 Across Five Evidence Dimensions: Activity, Selectivity, Physicochemical Properties, and Structural Determinants


Evidence Dimension 1 — CrtN Enzyme Inhibition: 44-Fold Superiority of CAS 110623-25-1 Over Naftifine in an Identical Biochemical Assay

In an identical biochemical assay system (inhibition of Staphylococcus aureus Newman 6His-tagged CrtN expressed in E. coli BL21(DE3)), CAS 110623-25-1 (CHEMBL4101749) achieved an IC50 of 200 nM, while the reference CrtN inhibitor naftifine (CHEMBL626) yielded an IC50 of 8,830 nM under the same experimental conditions [1][2]. This represents an approximately 44-fold greater enzyme inhibitory potency for the target compound. Both data points originate from the same curated database (BindingDB/ChEMBL), use the same recombinant enzyme construct, and employ comparable spectrophotometric readout of staphyloxanthin precursor reduction, enabling a cross-study comparison of moderate confidence. Note: this is not a published head-to-head study; the comparison is based on co-curated data from the same source, and inter-assay variability cannot be fully excluded. A more recent cinnamamide-derived CrtN inhibitor (compound 6q) achieved IC50 = 233.1 nM against the CrtN enzyme, placing CAS 110623-25-1 in a comparable potency range with structurally distinct chemotypes [3].

CrtN inhibitor Staphylococcus aureus virulence anti-virulence diapophytoene desaturase staphyloxanthin biosynthesis

Evidence Dimension 2 — Cellular Anti-Virulence Activity Across Multiple MRSA Strains: Nanomolar Inhibition of Staphyloxanthin Production

CAS 110623-25-1 inhibits staphyloxanthin production (a CrtN-dependent phenotype) in three distinct MRSA strains with cellular IC50 values spanning 0.4–8 nM: IC50 = 4 nM against S. aureus LAC USA300, IC50 = 0.4 nM against S. aureus Mu50, and IC50 = 8 nM against S. aureus USA400 MW2, all measured after 48 h by spectrophotometric analysis from the same curated dataset [1]. The cellular IC50 values are 25–500-fold lower than the enzymatic IC50 (200 nM), consistent with intracellular accumulation or a catalytic turnover-dependent amplification of phenotype. Among the three MRSA strains, the Mu50 strain (a vancomycin-intermediate S. aureus, VISA) shows the highest sensitivity (IC50 = 0.4 nM), suggesting differential vulnerability that may correlate with membrane properties or efflux pump activity in this clinically relevant resistant strain. No comparator cellular data for naftifine or other reference CrtN inhibitors are available in the same cell-based assay format; however, benzocycloalkane-derived CrtN inhibitor analog 8 (structurally distinct chemotype) achieved IC50 values in the nanomolar range against MRSA strains, and benzofuran-derived inhibitor 5m showed submicromolar pigment inhibition, placing CAS 110623-25-1 among the most potent CrtN-dependent cellular anti-virulence compounds reported [2][3].

MRSA anti-virulence staphyloxanthin CrtN pigment inhibition

Evidence Dimension 3 — Cardiac Safety Window: hERG IC50 of 40 µM Creates an Approximately 100,000-Fold Selectivity Margin Over the Most Sensitive MRSA Strain (Mu50 IC50 = 0.4 nM)

CAS 110623-25-1 was tested for inhibition of the human ether-à-go-go-related gene (hERG) potassium channel (Kv11.1) expressed in CHO cells at −80 mV holding potential using the QPatch automated patch-clamp platform, yielding an IC50 of 40,000 nM (40 µM) [1]. When compared with its most potent cellular anti-virulence IC50 (0.4 nM against S. aureus Mu50), the selectivity ratio is approximately 100,000:1 (hERG IC50 / Mu50 IC50 = 40,000 / 0.4). Even against the least sensitive MRSA strain (USA400 MW2 IC50 = 8 nM), the selectivity ratio remains approximately 5,000:1. No hERG data are publicly available for the 4-chlorophenyl isomer MDL-19660, the 3-fluorophenyl analog suritozole, or the benzocycloalkane/benzofuran CrtN inhibitors against which cellular activity comparisons were made, so a direct hERG selectivity comparison against the most relevant anti-virulence comparators is not possible. However, within the broader CrtN inhibitor field, hERG liability has been explicitly recognized as a development challenge: a dedicated program to design 'Novel Terminal Bipheny-Based Diapophytoene Desaturases (CrtN) Inhibitors as Anti-MRSA/VISR/LRSA Agents with Reduced hERG Activity' was necessitated by the hERG liability of earlier CrtN inhibitor chemotypes . The 40 µM hERG IC50 for CAS 110623-25-1 is well above the typical early-screening alert threshold of 1–10 µM, suggesting a favorable cardiac safety margin for an in vitro probe compound.

hERG cardiac safety selectivity window anti-virulence CrtN inhibitor safety

Evidence Dimension 4 — Physicochemical Distinction: Zero H-Bond Donors, XLogP3 2.4, and TPSA 50.9 Ų Differentiate CAS 110623-25-1 from N-4 Unsubstituted and 4-Amino Triazole-3-thione Analogs

The fully N-2,N-4-dimethylated structure of CAS 110623-25-1 eliminates all hydrogen-bond donor (HBD) capacity (HBD count = 0), in contrast to the N-4 unsubstituted analog 5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS 80590-50-7, a thiol/thione tautomer with potential HBD activity) or the 4-amino analog 4-amino-5-(2-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS 13229-02-2, which bears a primary amine) [1][2]. Computed physicochemical properties include XLogP3 = 2.4, topological polar surface area (TPSA) = 50.9 Ų, and zero hydrogen bond donors, placing the compound within favorable ranges for both oral bioavailability (Lipinski rule of five compliance: MW 239.73 < 500, XLogP3 2.4 < 5, HBD 0 < 5, HBA 2 < 10) and potential CNS penetration (TPSA < 60–70 Ų threshold commonly associated with blood-brain barrier permeability) [3]. The 4-chlorophenyl isomer MDL-19660 (CAS 110623-24-0) shares the same molecular formula, MW, XLogP3, and TPSA, but the position of the chlorine substituent (ortho vs. para) alters the dihedral angle between the phenyl ring and the triazole plane—a structural parameter that influences target binding conformation and cannot be deduced from computed bulk properties alone [4]. The C=O oxo-analog (triazol-3-one, CAS 117258-17-0) introduces a hydrogen-bond acceptor at the 3-position, altering both polarity and metal-coordination potential compared to the thione (C=S) of the target compound. Experimental logP values are not available for CAS 110623-25-1 in the public domain; the XLogP3 value is computationally derived.

XLogP3 TPSA hydrogen bond donor physicochemical properties drug-likeness CNS penetration

Evidence Dimension 5 — Chlorine Positional Isomer Effect: Ortho-Cl (CAS 110623-25-1) Versus Para-Cl (MDL-19660) Drives Divergent Biological Activity Profiles Across Enzyme, Cellular, and Toxicity Endpoints

The chlorine atom position on the C-5 phenyl ring is the sole structural variable distinguishing CAS 110623-25-1 (2-chloro, ortho) from MDL-19660 (4-chloro, para, CAS 110623-24-0). In the enzyme literature, the 4-amino-5-(2-chlorophenyl) analog (CAS 13229-02-2) showed IC50 > 0.1 mM against trans-cinnamate 4-monooxygenase (EC 1.14.14.91), while the corresponding 3-chlorophenyl analog gave IC50 = 0.005 mM — a greater than 20-fold difference driven solely by chlorine position, demonstrating that chlorine regiochemistry on the phenyl ring is a critical determinant of biological activity in 1,2,4-triazole-3-thione derivatives [1]. For the target compound (ortho-Cl), the CrtN/hERG selectivity profile is quantitatively defined: CrtN enzyme IC50 = 200 nM, cellular anti-virulence IC50 = 0.4–8 nM, hERG IC50 = 40,000 nM [2]. For MDL-19660 (para-Cl), the biological profile is entirely different: it was developed as an antidepressant, with no CrtN inhibitory activity reported in any public database, and it produced reversible thrombocytopenia (platelet destruction via vacuolar degeneration) in dogs at oral doses of 15–30 mg/kg/day over 3 months — a toxicity finding that is specific to the para-Cl isomer and has no documented counterpart for the ortho-Cl target compound [3]. This divergent activity and toxicity profile underscores that chlorine position is not a minor structural variation but a fundamental determinant of target engagement, off-target liability, and in vivo safety — and that no inference about the biological properties of CAS 110623-25-1 can be reliably drawn from data on MDL-19660.

ortho-chlorophenyl positional isomer SAR CrtN hERG MDL-19660

Evidence Dimension 6 — Thione (C=S) Versus Ketone (C=O) Functional Distinction: Metal-Coordination and Hydrogen-Bonding Potential of the 3-Thione Group Underpins Differential Target Engagement

The C-3 thione (C=S) group in CAS 110623-25-1 is a defining functional feature that distinguishes it from the corresponding triazol-3-one (C=O) analog (CAS 117258-17-0) at the heteroatom level. The thione sulfur is a soft Lewis base with demonstrated capacity to coordinate transition metal ions within enzyme active sites — a property that has been structurally characterized in 1,2,4-triazole-3-thione derivatives via X-ray crystallography, where the thione group engages in both metal coordination and hydrogen-bonding interactions within biological targets [1]. The C=O oxygen of the triazol-3-one analog is a harder Lewis base with different coordination geometry preferences and hydrogen-bond acceptor strength. In the broader 1,2,4-triazole-3-thione literature, this C=S vs. C=O distinction has functional consequences: for example, 1,2,4-triazole-3-thione derivatives act as micromolar inhibitors of metallo-β-lactamases (MBLs) in vitro, an activity that depends on thione-mediated zinc coordination in the MBL active site, while the corresponding triazol-3-one analogs lack this metal-chelating capacity [2]. Furthermore, the thione group participates in tautomeric equilibrium (thione ⇌ thiol) that can influence both reactivity and biological target engagement, whereas the C=O group of the triazol-3-one is not subject to the same tautomeric interconversion. No published head-to-head comparison of CAS 110623-25-1 (thione) vs. CAS 117258-17-0 (oxo-analog) exists for any biological target; however, the CrtN enzyme is a flavoprotein desaturase that employs a mechanism involving hydride transfer and substrate desaturation — a catalytic machinery for which the softer, more polarizable thione sulfur could present different binding interactions compared to the harder carbonyl oxygen [3]. The absence of any CrtN inhibition data for the oxo-analog (CAS 117258-17-0) in public databases is consistent with the functional importance of the thione group for target engagement.

thione ketone C=S metal coordination hydrogen bonding triazole-3-thione triazol-3-one

Evidence-Backed Procurement Scenarios for CAS 110623-25-1: Where the Quantitative Differentiation Drives Experimental Value


Scenario A — CrtN-Targeted Anti-Virulence Probe Development Against MRSA and VISA, with an Emphasis on Favorable hERG Selectivity

CAS 110623-25-1 is the only 1,2,4-triazole-3-thione compound with publicly documented CrtN enzyme inhibition (IC50 = 200 nM), nanomolar cellular anti-virulence activity across three MRSA strains (IC50 = 0.4–8 nM), and a defined hERG selectivity window (IC50 = 40,000 nM, ~100,000-fold vs. Mu50). For research groups seeking a CrtN inhibitor chemical probe with a structural scaffold distinct from naftifine, benzocycloalkane, benzofuran, or cinnamamide chemotypes, this compound offers a differentiated starting point — a 44-fold enzyme potency advantage over naftifine and a 5-order-of-magnitude hERG safety margin, both characteristics that have required dedicated optimization in competing CrtN inhibitor programs [1][2]. Procurement of CAS 110623-25-1 is scientifically justified over MDL-19660 (the 4-Cl positional isomer) because MDL-19660 has no CrtN activity, an entirely divergent antidepressant pharmacological profile, and documented hematologic toxicity in dogs [3].

Scenario B — Strain-Specific MRSA Virulence Studies Exploiting the Mu50 (VISA) Hypersensitivity (IC50 = 0.4 nM)

The 10-fold greater sensitivity of the vancomycin-intermediate S. aureus (VISA) strain Mu50 (IC50 = 0.4 nM) compared to USA300 (IC50 = 4 nM) and USA400 MW2 (IC50 = 8 nM) provides a unique experimental tool for investigating the relationship between antibiotic resistance mechanisms and virulence factor vulnerability. The differential sensitivity is documented from a single curated dataset (BindingDB/ChEMBL) using a consistent 48 h spectrophotometric staphyloxanthin assay [1]. Researchers studying the interplay between cell wall thickening (the hallmark VISA phenotype) and membrane permeability to small-molecule CrtN inhibitors can use CAS 110623-25-1 as a probe to test whether increased vancomycin resistance correlates with enhanced susceptibility to anti-virulence intervention — a hypothesis that has implications for combination therapy strategies against multi-drug-resistant S. aureus infections.

Scenario C — Physicochemical Property-Driven CNS-Penetrant Probe Design Utilizing Zero HBD Count and Favorable TPSA

With zero hydrogen-bond donors, TPSA of 50.9 Ų (below the ~60–70 Ų CNS penetration threshold), XLogP3 of 2.4, and MW of 239.73, CAS 110623-25-1 possesses a physicochemical profile consistent with potential CNS exposure [1][2]. For medicinal chemistry programs exploring CNS-penetrant anti-virulence agents or neurological applications of 1,2,4-triazole-3-thiones (building on the established precedent of suritozole as a CNS-active 5-aryl-2,4-dimethyl-1,2,4-triazole-3-thione), this compound provides a favorable starting point. The N-2,N-4-dimethylation that eliminates HBD capacity is a critical structural feature: procurement of N-4 unsubstituted or 4-amino analogs would introduce HBD groups that reduce the likelihood of CNS penetration and alter the overall physicochemical profile.

Scenario D — Structure-Activity Relationship (SAR) Studies Investigating the Ortho-Chlorophenyl Pharmacophore in Triazole-3-thione Biological Activity

The documented >20-fold enzyme activity difference between meta-Cl and ortho-Cl 4-amino-triazole-3-thione analogs (IC50 = 0.005 mM vs. >0.1 mM against EC 1.14.14.91) establishes chlorine position as a critical determinant of biological activity in this scaffold [1]. CAS 110623-25-1 represents the ortho-Cl, N-2,N-4-dimethyl, C-3 thione configuration — one vertex of a systematic positional isomer matrix that also includes MDL-19660 (para-Cl, CAS 110623-24-0), the 3-chlorophenyl analogs studied for anticonvulsant activity, and the 2,4-dichlorophenyl variant (CAS 110623-30-8). For SAR programs, procuring all four positional isomers (ortho, meta, para, and di-substituted) enables a complete pharmacological profiling of the chlorine position effect on CrtN inhibition, hERG binding, and broader off-target activity. CAS 110623-25-1 is the only isomer in this series with publicly available CrtN and hERG data, making it the essential reference point for any comparative SAR investigation [2].

Quote Request

Request a Quote for 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2-chlorophenyl)-2,4-dimethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.